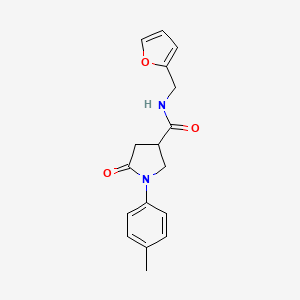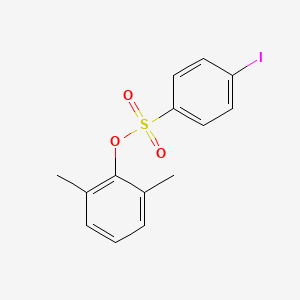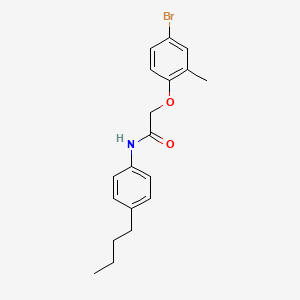
N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that is widely used in scientific research. It is a member of the pyrrolidinecarboxamide family and is commonly referred to as FMMP. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of different topics.
作用机制
The mechanism of action of FMMP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. It has been shown to inhibit the activity of protein kinases, which are important regulators of cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
FMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. It has also been shown to induce apoptosis in cancer cells, further supporting its potential as a cancer treatment. Additionally, FMMP has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using FMMP in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for researchers studying specific cellular processes. Additionally, FMMP is relatively easy to synthesize, making it readily available for use in lab experiments.
One limitation of using FMMP in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, its effects in vivo are not fully understood. Additionally, its specificity may also be a limitation in certain experiments, as it may not be effective in inhibiting the activity of all relevant enzymes and proteins.
未来方向
There are several potential future directions for research involving FMMP. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its effectiveness in vivo, as well as its potential side effects. Additionally, FMMP may have potential as a treatment for other diseases, such as inflammatory disorders or neurodegenerative diseases. Further research is needed to determine its effectiveness in these contexts.
Conclusion:
N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a valuable tool for researchers studying a range of different topics. Its specificity and ease of synthesis make it a valuable tool for investigating specific cellular processes. While its potential as a cancer treatment is promising, further research is needed to determine its effectiveness and potential side effects. Overall, FMMP is a valuable compound that has the potential to advance scientific research in a variety of fields.
合成方法
The synthesis of FMMP is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzaldehyde, which is then reacted with furfurylamine to form the intermediate product N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, N-(2-furylmethyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
科学研究应用
FMMP has a wide range of scientific research applications. It has been used in studies investigating the role of different proteins and enzymes in various cellular processes. It has also been used in studies investigating the effects of different drugs on cell signaling pathways. Additionally, FMMP has been used in studies investigating the mechanisms of action of different drugs, including chemotherapy agents.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-6-14(7-5-12)19-11-13(9-16(19)20)17(21)18-10-15-3-2-8-22-15/h2-8,13H,9-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJPAFAUPFMCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B4970489.png)
![2-fluoro-6-({4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B4970499.png)
![ethyl 2-({[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4970503.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B4970510.png)

![methyl (2-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B4970533.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-isopropylbenzamide](/img/structure/B4970541.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4970553.png)

![1-(methylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4970566.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4970572.png)
![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
